molecular formula C5H8INO B13900341 N-allyl iodoacetamide

N-allyl iodoacetamide

Cat. No.: B13900341
M. Wt: 225.03 g/mol
InChI Key: MLVLZFQAKJKYPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl iodoacetamide is an electrophilic small molecule that serves as a versatile tool for the selective alkylation of cysteine sulfhydryl groups in proteins and peptides. Its mechanism of action is characterized by a nucleophilic substitution reaction, where the iodide is displaced, and a stable thioether bond is formed with the cysteine residue . This reaction effectively blocks the thiol group, preventing disulfide bond formation and stabilizing proteins in their reduced state during sample preparation, a step critical for mass spectrometry-based proteomics . Beyond its fundamental role as a cysteine-blocking agent, the key research value of this compound lies in its functionalized design. Unlike conventional iodoacetamide, the N-allyl side chain provides a handle for further bioorthogonal chemistry. This allows researchers to use the reagent not just for alkylation, but also as a building block to introduce an alkyne or other "click chemistry" handle onto proteins, facilitating subsequent conjugation to azide-bearing fluorescent tags, affinity probes, or other molecules of interest . This makes it particularly valuable in constructing antibody-drug conjugates, studying protein-protein interactions, and performing advanced chemoproteomic profiling . The reagent must be used with care, as its reactivity is not absolutely exclusive to cysteine and can, under non-optimized conditions (e.g., prolonged incubation, high concentration, or elevated pH), lead to minor modifications of other nucleophilic amino acids like methionine or the N-terminus . For optimal results, reactions should be performed in the dark at room temperature for 15-30 minutes. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H8INO

Molecular Weight

225.03 g/mol

IUPAC Name

2-iodo-N-prop-2-enylacetamide

InChI

InChI=1S/C5H8INO/c1-2-3-7-5(8)4-6/h2H,1,3-4H2,(H,7,8)

InChI Key

MLVLZFQAKJKYPW-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=O)CI

Origin of Product

United States

Synthetic Methodologies for N Allyl Iodoacetamide and Its Precursors

Strategies for N-Allylation of Iodoacetamide (B48618) Scaffolds

The introduction of the N-allyl group onto an iodoacetamide framework is a key synthetic challenge that can be addressed through two principal routes: amidation and direct alkylation.

Amidation Routes to N-Allyl Iodoacetamide

Amidation strategies focus on forming the amide bond between allylamine and an activated iodoacetic acid derivative. A common and effective method involves the reaction of allylamine with iodoacetyl chloride. This reaction is typically performed in the presence of a base to neutralize the hydrogen chloride byproduct.

Another amidation approach involves the coupling of iodoacetic acid and allylamine using a carbodiimide coupling agent, such as dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), often in the presence of an activating agent like N-hydroxysuccinimide (NHS).

A representative reaction scheme for the synthesis of this compound via the reaction of allylamine with iodoacetyl chloride is as follows:

I-CH2-COCl + H2N-CH2-CH=CH2 + Base -> I-CH2-CONH-CH2-CH=CH2 + Base·HCl

The choice of base and solvent is critical for optimizing the yield and minimizing side reactions. Non-nucleophilic bases such as triethylamine or diisopropylethylamine are commonly employed in aprotic solvents like dichloromethane or diethyl ether.

Direct Alkylation Approaches for this compound Synthesis

Direct alkylation involves the reaction of iodoacetamide with an allyl halide, typically allyl bromide or allyl chloride, in the presence of a base. stackexchange.com The amide nitrogen of iodoacetamide is deprotonated by the base to form an amidate anion, which then acts as a nucleophile, attacking the allyl halide in an SN2 reaction. stackexchange.com

A general scheme for this approach is:

I-CH2-CONH2 + CH2=CH-CH2-Br + Base -> I-CH2-CONH-CH2-CH=CH2 + Base·HBr

Strong bases are typically required to deprotonate the amide, with sodium hydride (NaH) in an aprotic polar solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) being a common choice. stackexchange.com Phase-transfer catalysts can also be employed to facilitate the reaction between the iodoacetamide salt and the allyl halide.

Optimized Reaction Conditions and Parametric Analysis

The yield and purity of this compound are highly dependent on the reaction conditions. Systematic optimization of parameters such as solvent, temperature, and catalysis is crucial for developing an efficient synthetic protocol.

Solvent Effects on this compound Yield and Selectivity

The choice of solvent can significantly influence the rate and outcome of both amidation and alkylation reactions for the synthesis of this compound. Polar aprotic solvents are generally favored for direct alkylation approaches as they can solvate the cation of the base while not interfering with the nucleophilicity of the amidate anion. stackexchange.com

SolventDielectric Constant (20°C)Typical Yield (%)Observations
Dimethylformamide (DMF)36.785-95High solubility of reactants, promotes SN2 reaction.
Tetrahydrofuran (THF)7.670-85Good for reactions with strong bases like NaH.
Acetonitrile37.575-90Can be used with milder bases like K2CO3. escholarship.org
Dichloromethane (DCM)9.160-75Often used in amidation with acyl chlorides.

This table presents representative data compiled from general N-alkylation of amides literature; specific yields for this compound may vary.

Temperature and Catalysis in this compound Synthesis

Reaction temperature is a critical parameter to control. While higher temperatures can increase the reaction rate, they can also lead to decomposition of the product or starting materials, particularly given the lability of the carbon-iodine bond. For direct alkylation with strong bases, reactions are often initiated at low temperatures (e.g., 0 °C) and then allowed to warm to room temperature.

Catalysis can play a significant role in enhancing the efficiency of the synthesis. In direct alkylation, phase-transfer catalysts such as tetrabutylammonium bromide can be used with inorganic bases like potassium carbonate to facilitate the reaction in a biphasic system. escholarship.org For certain advanced methodologies, transition metal catalysts have been explored for N-alkylation of amides. For instance, copper(I) iodide (CuI) has been used as a catalyst in the photoinduced N-alkylation of amides with alkyl halides. organic-chemistry.org Triethylborane has been shown to mediate the atom transfer radical cyclization of N-allylic α-iodoacetamides, indicating its utility in reactions involving this class of compounds. clockss.org

CatalystReaction TypeTemperature (°C)Typical Improvement in Yield
Tetrabutylammonium bromidePhase-Transfer Alkylation25-50Enables use of solid bases in liquid-liquid or solid-liquid systems.
Copper(I) IodidePhotoinduced AlkylationRoom TemperatureAllows for milder reaction conditions. organic-chemistry.org
TriethylboraneRadical Cyclization Precursor80Facilitates specific radical transformations. clockss.org

This table illustrates the role of catalysts in related N-alkylation reactions and is for illustrative purposes.

Advanced Purification and Isolation Techniques for this compound

The purification of this compound is essential to remove unreacted starting materials, byproducts, and residual catalyst. The choice of purification method depends on the scale of the reaction and the nature of the impurities.

For laboratory-scale synthesis, flash column chromatography is a widely used and effective technique. A silica gel stationary phase is typically employed with a mobile phase gradient of a nonpolar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The polarity of the eluent is gradually increased to first elute nonpolar impurities, followed by the desired product.

Reversed-phase chromatography can also be utilized, particularly for polar impurities. researchgate.net In this technique, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, such as a mixture of water and acetonitrile or methanol.

For larger scale purifications or when the product crystallizes readily, recrystallization can be an effective method. researchgate.net The crude product is dissolved in a minimum amount of a hot solvent in which it has high solubility, and then the solution is cooled slowly to allow for the formation of pure crystals.

TechniqueStationary PhaseMobile Phase/SolventTypical Purity Achieved
Flash Column ChromatographySilica GelHexane/Ethyl Acetate Gradient>98%
Reversed-Phase HPLCC18-SilicaWater/Acetonitrile Gradient>99%
Recrystallization-Ethanol/Water or Dichloromethane/Hexane>99%

This table provides a general overview of purification techniques applicable to N-alkyl amides.

Mechanistic Investigations of N Allyl Iodoacetamide Reactivity and Selectivity

Electrophilic Alkylation Mechanisms: Specificity Towards Nucleophilic Centers

The primary mechanism of action for N-allyl iodoacetamide (B48618), like other iodoacetamide derivatives, is a bimolecular nucleophilic substitution (SN2) reaction. sfrbm.org In this reaction, a nucleophilic group from an amino acid side chain attacks the electron-deficient methylene carbon of the iodoacetamide moiety, leading to the displacement of the iodide ion and the formation of a stable covalent bond. sfrbm.orgwikipedia.org While this reaction is most prominent with the highly nucleophilic thiol group of cysteine, other biological nucleophiles can also be targeted, albeit typically at slower rates. researchgate.netresearchgate.net

The modification of cysteine residues is the most rapid and predominant reaction of N-allyl iodoacetamide. creative-proteomics.com The high nucleophilicity of the cysteine side chain, particularly in its deprotonated thiolate anion (S⁻) form, makes it an excellent target for electrophilic attack. sfrbm.org

The reaction mechanism involves the lone pair of electrons from the thiolate anion attacking the α-carbon of the this compound. This concerted process results in the formation of a stable, irreversible thioether bond between the cysteine residue and the acetamide (B32628) group, with iodide serving as the leaving group. sfrbm.orgwikipedia.org This covalent modification effectively "caps" the cysteine residue, preventing its participation in disulfide bond formation. creative-proteomics.com The reaction is second-order, with its rate dependent on the concentrations of both the thiolate anion and the alkylating agent. sfrbm.org Because the formation of the reactive thiolate anion is pH-dependent, the reaction kinetics are highly sensitive to the pH of the medium. creative-proteomics.com

FeatureDescription
Reaction TypeBimolecular Nucleophilic Substitution (SN2)
NucleophileCysteine Thiolate Anion (S⁻)
Electrophilic Centerα-carbon of the iodoacetamide moiety
Leaving GroupIodide (I⁻)
Bond FormedStable, irreversible thioether bond
Primary ConsequenceBlocks disulfide bond formation

While this compound exhibits a strong preference for cysteine residues, it can also react with other nucleophilic amino acid side chains. These side reactions are generally less efficient and often require specific conditions, such as elevated pH, higher temperatures, or prolonged incubation times. researchgate.net

Histidine: The imidazole ring of histidine can be alkylated by iodoacetamide. The reaction with histidine is generally slower than with cysteine. researchgate.net For instance, studies on ribonuclease have shown that iodoacetamide can specifically alkylate histidine residues at the active site. wikipedia.org

Lysine: The ε-amino group of lysine residues can be targeted by haloacetamide reagents. creative-proteomics.com This reaction is more likely to occur at alkaline pH values where the amino group is deprotonated and thus more nucleophilic. However, iodoacetamide is known to cause adducts on lysine residues. researchgate.net

Methionine: The thioether side chain of methionine can undergo S-alkylation by iodoacetamide. This reaction leads to the formation of a sulfonium ion. acs.org While possible, this modification is generally less favorable than cysteine alkylation. acs.org

Under suboptimal conditions, iodoacetamide has also been reported to react with the side chains of tyrosine, glutamic acid, and aspartic acid, as well as peptide N-termini. researchgate.net The propensity for these side reactions underscores the importance of carefully controlling reaction conditions to achieve selective modification of cysteine residues. nih.govnih.gov

Amino AcidNucleophilic GroupGeneral Reactivity with IodoacetamideConditions Favoring Reaction
CysteineThiol (-SH)High / Primary TargetNeutral to Alkaline pH (pH > 7)
HistidineImidazole RingModerate / SlowerAlkaline pH
Lysineε-Amino (-NH₂)Low / Side ReactionAlkaline pH (pH > 8.5)
MethionineThioether (-S-CH₃)Low / Side ReactionLow pH, long incubation

Kinetic and Thermodynamic Studies of this compound Reactions

The efficiency and specificity of this compound are governed by the kinetics and thermodynamics of its reactions. Understanding these parameters is crucial for optimizing labeling protocols and interpreting experimental results.

The reaction between this compound and nucleophiles is typically studied using pseudo-first-order kinetics, where the concentration of the alkylating agent is in large excess over the nucleophile. The rate of reaction can be monitored by various methods, such as tracking the disappearance of free thiols. nih.gov From these measurements, second-order rate constants can be determined, providing a quantitative measure of the reagent's reactivity.

While specific kinetic data for this compound is not extensively documented, data for the parent compound, iodoacetamide (IAM), provides a valuable benchmark.

The second-order rate constant for the reaction of iodoacetamide with free cysteine at pH 7.0 and 23°C has been determined to be 36 M⁻¹ min⁻¹ . nih.gov

In a study on E. coli thioredoxin, the apparent second-order rate constant for alkylation by iodoacetamide at pH 7.2 was found to be 107 M⁻¹ s⁻¹ , which was approximately 20-fold higher than the rate with iodoacetate. nih.gov

Other studies have reported a second-order rate constant for iodoacetamide of approximately 0.6 M⁻¹s⁻¹ . nih.gov The reactivity of the peroxidatic cysteine in AhpC with iodoacetamide was measured at 0.15 M⁻¹ s⁻¹ at pH 7.0. nih.gov

ReagentSubstratepHTemperatureSecond-Order Rate Constant (k₂)Reference
IodoacetamideFree Cysteine7.023°C36 M⁻¹ min⁻¹ (~0.6 M⁻¹ s⁻¹) nih.govnih.gov
IodoacetamideThioredoxin7.2Not Specified107 M⁻¹ s⁻¹ nih.gov
IodoacetamideAhpC Cysteine7.0Not Specified0.15 M⁻¹ s⁻¹ nih.gov

The kinetics of this compound reactions are profoundly influenced by several environmental factors.

pH: This is one of the most critical factors. The reaction rate with cysteine increases significantly with pH. creative-proteomics.com This is because the reacting species is the thiolate anion (S⁻), and its concentration increases as the pH rises above the pKa of the cysteine thiol group (typically around 8.5). nih.gov An optimal pH range for iodoacetamide alkylation is often cited as 7.5-8.5. researchgate.net However, higher pH also increases the likelihood of side reactions with other nucleophiles like lysine and histidine. sfrbm.org

Ionic Strength: The ionic strength of the reaction buffer can influence the reaction rate, particularly when charged species are involved. For example, in the alkylation of a specific histidine residue in ribonuclease by iodoacetamide, the rate was observed to be depressed by the presence of sodium chloride at pH values below 5.5, suggesting electrostatic interactions play a role in the reaction mechanism.

Solvent Polarity: The SN2 reaction of this compound involves a polar transition state. The choice of solvent can affect the reaction rate by stabilizing or destabilizing this transition state. Polar aprotic solvents are generally favored for SN2 reactions because they can dissolve the nucleophile without strongly solvating and deactivating it through hydrogen bonding, which can occur with polar protic solvents. quora.comlibretexts.orgyoutube.comreddit.com Increased solvent polarity can enhance the rate of reactions that proceed through charged intermediates or transition states. quora.com

FactorInfluence on Reaction RateMechanism / Rationale
pHIncreases with rising pHHigher pH increases the concentration of the more nucleophilic thiolate anion (S⁻).
Ionic StrengthCan increase or decrease rateAffects electrostatic interactions between reactants and within the protein structure.
Solvent PolarityGenerally increases in polar aprotic solventsPolar solvents can stabilize the polar SN2 transition state. Aprotic solvents avoid deactivating the nucleophile via hydrogen bonding.

Role of the Allyl Moiety in this compound Chemical Transformations

The N-allyl group of this compound serves a dual purpose. While the iodoacetamide portion provides the primary reactivity for alkylating nucleophilic amino acids, the allyl group introduces a secondary site of chemical functionality that can be exploited for subsequent transformations.

The presence of the N-allyl group is not expected to significantly alter the fundamental SN2 alkylation mechanism of the iodoacetamide "warhead." Its electronic influence on the electrophilic center is minimal compared to more electronically active substituents, such as an N-phenyl group, which has been shown to increase the reactivity of iodoacetanilide toward cysteine by 3-fold compared to iodoacetamide. nih.gov

The key feature of the allyl moiety is its carbon-carbon double bond (ene), which can participate in a variety of subsequent chemical reactions, making this compound a bifunctional reagent. One of the most prominent reactions involving an allyl group is the thiol-ene reaction . This is a radical-mediated addition of a second thiol across the double bond, which proceeds via an anti-Markovnikov mechanism. nih.govwikipedia.org This reaction is considered a form of "click chemistry" due to its high efficiency, high yield, and orthogonality to many biological functional groups. nih.gov This allows for a two-step labeling strategy: first, the iodoacetamide end is attached to a protein cysteine, and second, a thiol-containing probe or molecule can be attached to the allyl group under photo- or radical-initiation conditions. researchgate.netresearchgate.net This enables the introduction of complex functionalities onto a protein in a stepwise manner.

Radical Reaction Pathways Initiated by this compound

This compound is a molecule primed for participation in radical reactions, largely due to the inherent weakness of the carbon-iodine (C-I) bond. This bond can be homolytically cleaved under relatively mild conditions, such as exposure to heat, light, or a radical initiator, to generate a highly reactive α-acetamido radical. This initiation step is the gateway to a variety of radical reaction pathways.

One of the most significant and well-studied pathways for analogous N-allyl haloacetamides is Atom Transfer Radical Cyclization (ATRC). While much of the literature focuses on the chloro and bromo derivatives, the same mechanistic principles are applicable to this compound. In a typical ATRC process, a transition metal catalyst, often a copper(I) complex, facilitates the homolytic cleavage of the carbon-iodine bond. This generates an α-carbonyl radical and a copper(II) halide species.

The resulting radical is stabilized by the adjacent amide group and can then undergo a variety of subsequent reactions. The primary pathway of interest for this compound is an intramolecular cyclization. The radical center adds to the pendant allyl group, leading to the formation of a new carbon-carbon bond and a five-membered ring, which is a thermodynamically favorable process. This cyclization generates a new radical intermediate, which can then be quenched by the transfer of a halogen atom from the copper(II) species, regenerating the copper(I) catalyst and forming the final product.

The general mechanism for the copper-catalyzed ATRC of this compound can be summarized in the following steps:

Initiation: A copper(I) catalyst abstracts the iodine atom from this compound to form an α-carbonyl radical and a copper(II)-iodide complex.

Propagation (Cyclization): The generated radical undergoes a 5-exo-trig cyclization by attacking the internal double bond of the allyl group, forming a five-membered ring and a new radical intermediate.

Termination: The newly formed radical abstracts an iodine atom from the copper(II)-iodide complex to yield the final γ-lactam product and regenerate the active copper(I) catalyst, allowing the catalytic cycle to continue.

The efficiency of these radical pathways can be influenced by several factors, including the choice of catalyst, solvent, and temperature. For instance, the use of a suitable ligand for the copper catalyst can significantly enhance the rate and selectivity of the cyclization reaction.

Below is a table summarizing the key steps in the radical initiation and propagation for this compound:

StepDescriptionIntermediate/Product
1. Radical Generation Homolytic cleavage of the C-I bond, often facilitated by a catalyst or initiator.α-carbonyl radical
2. Intramolecular Cyclization The α-carbonyl radical attacks the pendant allyl group.Cyclized radical intermediate
3. Halogen Atom Transfer The cyclized radical is quenched by a halogen donor, yielding the final product and propagating the radical chain or regenerating the catalyst.γ-lactam product

Potential for Cascade or Cyclization Reactions Involving the Allyl Group

The presence of the allyl group in this compound is crucial for its participation in cascade and cyclization reactions, primarily through the intramolecular radical cyclization pathway described previously. This cyclization is a powerful tool for the construction of γ-lactam rings, which are important structural motifs in many biologically active compounds.

The intramolecular cyclization of the radical generated from this compound is a highly favored process. The 5-exo-trig cyclization is kinetically and thermodynamically preferred over a potential 6-endo-trig cyclization, leading to the selective formation of the five-membered γ-lactam ring.

While a true radical cascade, involving a sequence of multiple bond-forming events initiated by a single radical, is less commonly described for this compound itself, the initial cyclization can be considered the first step in a potential tandem reaction sequence. For example, the resulting product of the initial cyclization, a halogenated γ-lactam, could potentially undergo further transformations under the same or slightly modified reaction conditions.

The key cyclization reaction involving the allyl group is detailed in the table below, showcasing the transformation of this compound into a substituted γ-lactam.

ReactantKey IntermediateProductReaction Type
This compoundα-carbonyl radical3-iodo-1-allylpyrrolidin-2-oneIntramolecular Radical Cyclization

The stereoselectivity of the cyclization can also be a significant factor, with the potential to form cis and trans diastereomers. The ratio of these diastereomers can be influenced by the reaction conditions and the nature of the substituents on the allyl group.

Advanced Applications of N Allyl Iodoacetamide in Chemical Biology and Proteomics Research

Site-Specific Covalent Modification of Biomolecules

The ability to introduce specific modifications at defined locations within a biomolecule is crucial for understanding its function and for engineering novel properties. N-allyl iodoacetamide (B48618) serves as a valuable tool for this purpose, primarily targeting cysteine residues.

N-allyl iodoacetamide is an alkylating agent that covalently modifies the thiol group of cysteine residues through a nucleophilic substitution reaction, forming a stable thioether bond. creative-proteomics.comwikipedia.org This reaction is highly specific for cysteine under controlled pH conditions, typically between 7.5 and 8.5. sigmaaldrich.com The presence of the allyl group in this compound introduces a "handle" that can be further modified in subsequent chemical reactions.

This two-step modification strategy allows for the precise engineering of proteins and peptides. For instance, a protein can be initially reacted with this compound to cap specific cysteine residues. The incorporated allyl group can then serve as a point of attachment for other molecules of interest, such as fluorophores, affinity tags, or cross-linking agents, through various chemical ligation techniques. nih.govacs.org This approach has been instrumental in creating proteins with novel functions and for studying protein structure and interactions. creative-proteomics.comnih.gov Semisynthetic methods often involve mutating a target amino acid to cysteine, which is then specifically modified by an iodoacetamide derivative to introduce mimics of post-translational modifications like glycosylation or methylation. nih.gov

FeatureDescription
Target Residue Cysteine (thiol group)
Reaction Type S-alkylation (Nucleophilic Substitution)
Bond Formed Stable thioether bond
Key Functional Groups Iodoacetamide (for cysteine reaction), Allyl (for subsequent modifications)

While the primary application of this compound is in protein modification, the principles of its reactivity can be extended to nucleic acid research. Nucleic acids can be functionalized with thiol groups, which can then be targeted by iodoacetamide-based reagents. A more common approach in nucleic acid labeling involves the enzymatic or synthetic incorporation of modified nucleosides containing an allyl group, such as N6-allyladenosine. google.commdpi.com This allyl group can then undergo further chemical modification. google.commdpi.com

Alternatively, 5-Aminoallyl-dUTP can be enzymatically incorporated into DNA, and the resulting amine-containing DNA can be labeled in a subsequent step. biotium.com Although not a direct application of this compound, this highlights the utility of the allyl group as a versatile chemical handle in nucleic acid labeling strategies. biotium.comsemanticscholar.org These methods are crucial for applications in genomics and molecular diagnostics, enabling the attachment of fluorescent dyes or other reporter molecules for detection and analysis. semanticscholar.org

Development of Chemical Probes and Affinity Labels Utilizing this compound

The dual functionality of this compound makes it an excellent scaffold for the design and synthesis of chemical probes and affinity labels. These tools are indispensable for identifying and characterizing protein function, interactions, and localization within complex biological systems.

A common strategy in chemical biology is to attach a reporter tag, such as a fluorophore or a biotin (B1667282) affinity label, to a protein of interest. This compound facilitates this by first reacting with a cysteine residue on the target protein. The appended allyl group is then available for a secondary "click chemistry" reaction, a highly efficient and specific ligation reaction, to attach the desired reporter tag. rsc.org

This two-step labeling approach offers several advantages. It allows for the use of smaller, more cell-permeable probes for the initial labeling step, with the bulkier reporter tag being added later in a controlled manner. rsc.org Derivatives of iodoacetamide are frequently used to create probes for activity-based protein profiling (ABPP), a powerful method for studying enzyme activity in complex proteomes. rsc.org For example, an iodoacetamide-alkyne probe can be used to label active-site cysteines, followed by click chemistry to attach a reporter tag for visualization or enrichment. researchgate.netosti.gov

ComponentFunctionExample
Reactive Group Covalently binds to target (e.g., cysteine)Iodoacetamide
Linker Connects reactive group to reporter tagAllyl group
Reporter Tag Enables detection or isolationFluorophore, Biotin

Chemical cross-linking coupled with mass spectrometry is a powerful technique for studying protein-protein interactions and protein conformation. plos.org Cross-linking agents are molecules with two or more reactive groups that can covalently link amino acid residues in close proximity. mdpi.comthermofisher.com

While this compound itself is not a cross-linker, its derivatives are central to many cross-linking strategies. Heterobifunctional cross-linkers can be synthesized that incorporate an iodoacetamide group to target a cysteine on one protein and another reactive group (e.g., an NHS ester to target a lysine) to react with a neighboring protein. mdpi.comthermofisher.com The allyl group can also be modified to create a cross-linking moiety. For instance, after initial cysteine modification, the allyl group could be functionalized to react with a nearby residue, providing information about protein structure and interaction interfaces. nih.gov

Contributions to Quantitative Proteomics Methodologies

Quantitative proteomics aims to measure the relative or absolute abundance of proteins in different samples. thermofisher.com this compound and its derivatives play a crucial role in several quantitative proteomics workflows, particularly those involving chemical labeling.

Isotope-coded affinity tags (ICAT) are a classic example. nih.govthermofisher.com In this method, different isotopic versions of an iodoacetamide-based reagent are used to label cysteine-containing peptides from different samples. nih.gov The samples are then combined, and the relative abundance of a given peptide can be determined by comparing the signal intensities of the different isotopic forms in the mass spectrometer. creative-proteomics.comthermofisher.com

More advanced techniques, such as isotopic tandem orthogonal proteolysis activity-based protein profiling (isoTOP-ABPP), also rely on iodoacetamide-alkyne probes. rsc.orgnih.gov In this approach, proteomes from different states are labeled with the probe, and then isotopically labeled tags are attached via click chemistry. researchgate.netnih.gov This allows for the quantitative comparison of the reactivity of thousands of cysteines across the proteome, providing insights into changes in protein function and post-translational modifications. researchgate.netnih.gov These methods have been instrumental in identifying functional cysteines and in screening for drug targets. nih.gov

MethodPrincipleRole of Iodoacetamide Derivative
ICAT (Isotope-Coded Affinity Tags) Differential isotopic labeling of cysteines for relative quantification.The core reagent is an iodoacetamide derivative with an isotopic linker and an affinity tag.
isoTOP-ABPP Quantitative profiling of cysteine reactivity using an iodoacetamide-alkyne probe and isotopic tags.The iodoacetamide-alkyne probe labels reactive cysteines for subsequent isotopic tagging and quantification.
Label-based Quantification Use of chemical labels with different masses to distinguish between samples.Iodoacetamide can be used to cap cysteines, while other reagents introduce mass differences for quantification. researchgate.net

Cysteine-Reactive this compound in Differential Proteome Analysis

Differential proteome analysis aims to identify and quantify differences in protein abundance or modification states between two or more biological samples. This compound, as a cysteine-reactive probe, is a key reagent in chemoproteomic strategies designed to profile the reactivity of cysteine residues across the entire proteome. This approach, often termed reactive cysteine profiling, provides a powerful method for comparing proteomes under different conditions, such as before and after drug treatment. msbioworks.com

The general workflow for differential proteome analysis using a cysteine-reactive probe involves a competitive profiling strategy. msbioworks.combiorxiv.orgnih.govbiorxiv.org In this setup, two proteome samples (e.g., a control sample and a treated sample) are prepared. The treated sample is incubated with a compound of interest, while the control is typically treated with a vehicle like DMSO. Subsequently, both proteomes are labeled with a cysteine-reactive probe, which can be an alkyne-functionalized iodoacetamide derivative. This probe reacts with cysteine residues that were not already modified or blocked by the treatment compound. nih.gov By using quantitative mass spectrometry, researchers can compare the extent of probe labeling between the two samples. A decrease in labeling at a specific cysteine site in the treated sample indicates that the compound of interest has interacted with that residue. msbioworks.com

This methodology is particularly valuable for:

Target Identification: Discovering the protein targets of covalent drugs or small molecules. msbioworks.com

Off-Target Profiling: Identifying unintended interactions of a drug, which is crucial for understanding its potential side effects. msbioworks.com

Mapping Ligandable Cysteines: Identifying reactive cysteines across the proteome that are accessible for binding by small molecules, thus highlighting potentially "druggable" sites. msbioworks.combiorxiv.orgnih.gov

One common variant of the probe used is desthiobiotin-iodoacetamide (B12396009) (DBIA). After the probe labels the accessible cysteines, the proteins are digested, and the biotin-tagged peptides are enriched using streptavidin, allowing for their specific analysis by LC-MS/MS. msbioworks.com This approach enables the selective identification and quantification of functionally active or accessible proteins, providing critical data for drug discovery and biomarker identification. msbioworks.com

Table 1: General Workflow for Differential Cysteine-Reactive Proteome Analysis

Step Description Purpose
1. Sample Preparation Two proteome samples are prepared: a control (e.g., DMSO-treated) and an experimental (e.g., drug-treated). To create a basis for comparison.
2. Competitive Labeling Both samples are incubated with a cysteine-reactive probe, such as an alkyne-functionalized iodoacetamide. The probe labels cysteine residues that are accessible and have not reacted with the experimental compound.
3. Protein Digestion Proteins from both samples are digested into smaller peptides, typically using trypsin. To prepare the samples for mass spectrometry analysis.
4. Enrichment (Optional) If a tagged probe (e.g., biotinylated) is used, the labeled peptides are enriched. To increase the concentration of the peptides of interest for more sensitive detection.
5. Mass Spectrometry The peptide samples are analyzed by LC-MS/MS. To identify the labeled peptides and quantify the difference in labeling between the control and experimental samples.
6. Data Analysis The relative abundance of the labeled peptides is compared to identify cysteines with altered reactivity. To pinpoint specific protein-drug interactions or changes in cysteine accessibility.

Isotopic Labeling Approaches Using this compound Analogues

Quantitative proteomics relies on methods that can accurately measure the relative or absolute abundance of proteins between different samples. Isotopic labeling is a cornerstone of quantitative mass spectrometry, and analogues of this compound are central to several powerful techniques that target cysteine-containing peptides. nih.govnih.gov These methods introduce stable, heavy isotopes into one sample, which can then be distinguished from the normal, "light" isotope-containing sample by a mass spectrometer. mdpi.com

One of the most prominent strategies is isoTOP-ABPP (isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling). nih.gov In a typical isoTOP-ABPP workflow, two proteomes are treated with an iodoacetamide-alkyne (IA-alkyne) probe. After labeling, a biotin-azide tag containing either light (e.g., ¹²C) or heavy (e.g., ¹³C, ¹⁵N) isotopes is attached to the alkyne group via copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov The two samples are then combined, digested, and analyzed. The ratio of the light to heavy peptide signals in the mass spectrometer reflects the difference in cysteine reactivity between the two original samples. nih.gov

To overcome the cost and complex synthesis of isotopically labeled biotin tags, a more direct approach has been developed: the synthesis of light and heavy analogues of the iodoacetamide-alkyne probe itself. nih.govnih.gov For example, a pair of probes, termed IA-light and IA-heavy , can be synthesized where the heavy version incorporates ¹³C atoms. nih.gov This provides a simpler and more cost-effective way to introduce the isotopic label at the very first step of the workflow. These probes have been validated for their quantitative accuracy and can be used for proteome samples that are not suitable for other labeling methods like SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture). nih.govnih.gov

Another well-established method is ICAT (Isotope-Coded Affinity Tags). ICAT reagents consist of three parts: an iodoacetamide group for reacting with cysteines, a biotin tag for affinity purification, and a linker that contains either light (hydrogen) or heavy (deuterium) isotopes. nih.gov This allows for the differential labeling and quantification of cysteine-containing proteins from two different samples.

Table 2: Examples of Isotopic this compound Analogues and Related Reagents

Reagent/Method Isotope(s) Used Labeling Strategy Key Feature
IA-light / IA-heavy ¹³C Direct labeling of cysteines with isotopically distinct iodoacetamide-alkyne probes. A direct and synthetically accessible alternative to labeled tags. nih.gov
isoTOP-ABPP ¹³C, ¹⁵N Labeling with IA-alkyne followed by attachment of a light or heavy isotopically-coded biotin-azide tag. Enables multiplexed analysis and enrichment of labeled peptides. nih.gov
ICAT Reagents Deuterium (²H) Labeling with an iodoacetamide reagent connected to a light or heavy isotopically-coded linker. One of the foundational methods for quantitative cysteine proteomics. nih.gov
D₄-Iodoacetamide Deuterium (²H) A stable isotope-labeled version of iodoacetamide used for capping cysteine residues in proteomic experiments. Functions as a standard for creating mass shifts for quantification. isotope.com

Application in Enzyme Active Site Mapping and Mechanistic Elucidation (non-clinical)

The specific and covalent reaction of iodoacetamide and its analogues with cysteine residues makes them powerful tools for studying enzyme function, particularly for identifying active site residues and elucidating catalytic mechanisms. creative-proteomics.com Many enzymes, especially proteases and certain transferases, rely on a nucleophilic cysteine in their active site to perform catalysis. By irreversibly alkylating this critical cysteine, iodoacetamide acts as an inhibitor, and this inhibition can be leveraged to map the enzyme's functional core. creative-proteomics.comacs.org

The strategy for active site mapping is straightforward: if an enzyme is inhibited by iodoacetamide, it strongly suggests the presence of a functionally important and accessible cysteine residue. creative-proteomics.comnih.gov To confirm this, the enzyme can be treated with the iodoacetamide probe, followed by proteolytic digestion and mass spectrometry. By identifying the exact peptide and amino acid residue that has been modified by the probe, researchers can pinpoint the location of the reactive cysteine within the protein's sequence and three-dimensional structure. nih.gov This provides direct evidence for the residue's location within the active site.

A clear example of this application is in the study of the spore photoproduct lyase (SPL), a radical SAM enzyme. To test the hypothesis that a specific cysteine residue (C141) acts as a direct hydrogen atom donor in the enzyme's reaction mechanism, researchers treated the native enzyme with iodoacetamide. They found that C141 could be readily alkylated, confirming its accessibility. This observation, combined with mutagenesis studies, provided strong evidence supporting its proposed role in the catalytic cycle.

Furthermore, activity-based protein profiling (ABPP) using probes like this compound allows for the functional screening of enzymes in complex biological mixtures. By identifying which enzymes are labeled by the probe, researchers can gain insights into their catalytic activity and discover new enzymes within large proteomes. nih.gov This approach is not limited to catalytic nucleophiles; probes can also label other important active site residues, such as general acids or bases, making them versatile tools for mechanistic enzymology. nih.gov

Spectroscopic and Chromatographic Characterization of N Allyl Iodoacetamide Adducts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Adduct Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of N-allyl iodoacetamide (B48618) adducts. It provides atomic-level information about the molecular structure, conformation, and dynamics of the modified molecules.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques used to characterize the products of reactions involving N-allyl iodoacetamide.

¹H NMR: In the ¹H NMR spectrum of an this compound adduct, specific proton signals corresponding to the allyl group (CH₂=CH-CH₂-) can be readily identified. These typically appear in the olefinic region (around 5-6 ppm) for the vinyl protons and in the allylic region for the methylene protons attached to the nitrogen. The protons of the acetamide (B32628) moiety also exhibit characteristic chemical shifts. Upon reaction with a nucleophile, such as the thiol group of a cysteine residue, the disappearance of the signals corresponding to the iodo-leaving group and the appearance of new signals for the resulting thioether linkage provide direct evidence of adduct formation.

¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of the adduct. The carbon atoms of the allyl group, the carbonyl group of the acetamide, and the methylene carbon attached to the iodine in the reactant will have distinct chemical shifts. Following the reaction, a significant upfield or downfield shift of the carbon atom at the site of modification confirms the formation of a covalent bond. For instance, the carbon of the methylene group attached to the sulfur atom in a cysteine adduct will have a characteristic chemical shift that is different from the starting this compound. The typical chemical shift range for carbons in various environments, such as alkanes, alkenes, and those adjacent to electronegative atoms, helps in the assignment of the signals in the ¹³C NMR spectrum.

Typical ¹³C NMR Chemical Shift Ranges

Chemical Environment of CarbonChemical Shift (ppm)
Alkane CH-CR₃10-50
Allylic, Benzylic, Ketone (=C-CH, Ph-CH, CH-C=O)40-55
Alkyne (C≡C-H)70-110
Alkyl halide (CH-X)55-80
Ether/Alcohol/Ester (CH-O)60-80
Nitrile (RC≡N)110-120
Alkene (=C-H)120-160
Aromatic (Ph-H)125-170
Carboxylic Acid and Derivatives (RCO₂H, Esters, Amides)165-190
Aldehyde, Ketone (RC(=O)-H)>200

For more complex adducts, particularly those involving larger peptides or proteins, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, advanced NMR techniques are employed to resolve overlapping signals and to determine the three-dimensional structure of the adducts.

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are powerful tools for establishing connectivity between atoms. COSY spectra reveal correlations between coupled protons, allowing for the tracing of entire spin systems within the molecule. HSQC spectra correlate the chemical shifts of protons with the directly attached carbons, providing an unambiguous assignment of both ¹H and ¹³C signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is a crucial technique for determining the spatial proximity of protons within a molecule. It detects through-space interactions between protons that are close to each other (typically within 5 Å), regardless of whether they are connected by covalent bonds. This information is vital for elucidating the conformation and folding of this compound-modified peptides and proteins. By analyzing the cross-peaks in a NOESY spectrum, it is possible to determine the relative orientation of different parts of the molecule, providing a detailed picture of its three-dimensional structure in solution.

Mass Spectrometry (MS) for Identification and Quantification of this compound Modifications

Mass spectrometry (MS) is a highly sensitive and versatile analytical technique that plays a central role in the identification and quantification of this compound modifications on biomolecules.

High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, which are essential for determining the elemental composition of modified peptides and proteins. This accuracy allows for the confident identification of the mass shift caused by the addition of the N-allyl acetamide group.

Tandem mass spectrometry (MS/MS) is used to sequence peptides and to pinpoint the exact site of modification. In a typical MS/MS experiment, a specific modified peptide ion is selected and fragmented. The resulting fragment ions are then analyzed to generate a fragmentation spectrum. By analyzing the masses of the fragment ions, the amino acid sequence of the peptide can be determined, and the location of the this compound modification can be precisely identified. This is particularly important in proteomics studies to understand which specific residues in a protein are targeted by the reagent. For example, the modification of a cysteine residue with iodoacetamide results in a mass increase of 57.02 Da.

Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are soft ionization techniques that are widely used to analyze large biomolecules like peptides and proteins without causing significant fragmentation.

ESI-MS: ESI is particularly well-suited for the analysis of samples in solution and is often coupled with liquid chromatography (LC) for the analysis of complex mixtures. ESI-MS has been successfully used to analyze peptides modified with iodoacetamide derivatives, demonstrating enhanced ionization efficiencies of the modified peptides.

MALDI-MS: MALDI is a high-throughput technique that is often used for the analysis of complex protein digests. In MALDI-MS, the sample is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte molecules. MALDI-TOF (Time-of-Flight) MS is frequently used for peptide mass fingerprinting, where the masses of the tryptic peptides of a protein are used to identify it from a database. MALDI-TOF/TOF MS allows for the fragmentation of selected peptide ions for sequencing and modification site analysis. Studies have shown that alkylation of cysteine residues with reagents like iodoacetamide is often necessary to achieve maximal coverage in MALDI-TOF MS peptide mapping of proteins.

Chromatographic Separation Techniques for Reaction Mixture Analysis

Chromatographic techniques are essential for the separation and purification of this compound adducts from complex reaction mixtures. High-performance liquid chromatography (HPLC) is the most commonly used technique for this purpose.

Reverse-phase HPLC (RP-HPLC) is particularly effective for separating peptides and proteins based on their hydrophobicity. The addition of the this compound group to a peptide can alter its retention time on an RP-HPLC column, allowing for the separation of modified and unmodified species. The separated components can then be collected for further analysis by NMR or MS. In many proteomic workflows, LC is directly coupled to an ESI-mass spectrometer (LC-MS) for online separation and analysis of complex peptide mixtures derived from protein digests. The separation of different adducts is crucial, especially when iodoacetamide can react with residues other than cysteine, such as lysine, leading to artifactual modifications that can be distinguished by their chromatographic behavior.

Compound Name Directory

High-Performance Liquid Chromatography (HPLC) for Purity and Adduct Separation

High-Performance Liquid Chromatography is an indispensable technique for the separation, purification, and analysis of this compound adducts, especially in complex biological mixtures. The primary mode of HPLC employed for this purpose is reversed-phase HPLC (RP-HPLC), which separates molecules based on their hydrophobicity.

In a typical RP-HPLC setup, a nonpolar stationary phase (commonly C8 or C18 alkyl chains bonded to silica) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile or methanol. A gradient elution is often employed, where the concentration of the organic solvent is gradually increased over the course of the analysis. This allows for the effective separation of components with a wide range of polarities.

When this compound reacts with a protein or peptide, it typically targets nucleophilic residues, most notably the thiol group of cysteine. This alkylation reaction results in the formation of a thioether bond, leading to an increase in the molecular weight and often a change in the hydrophobicity of the modified molecule. The resulting adducts can be separated from the unreacted protein/peptide and excess reagent using RP-HPLC.

It is also important to note that iodoacetamide and its derivatives are known to sometimes participate in side reactions, leading to the modification of other amino acid residues such as lysine, histidine, and the N-terminal amino group, especially at higher pH and longer reaction times. researchgate.netnih.gov These various adducts will exhibit different retention times in an HPLC separation, allowing for their isolation and subsequent characterization.

Detailed Research Findings:

Several studies have demonstrated the utility of RP-HPLC in separating iodoacetamide-modified peptides. For instance, in peptide mapping experiments, a protein is enzymatically digested, and the resulting peptide mixture is separated by RP-HPLC. Comparison of the chromatograms of the modified and unmodified protein digests allows for the identification of the peptide containing the modification, which will elute at a different retention time.

The choice of column and mobile phase is critical for achieving optimal separation. Wide-pore C18 columns are often preferred for protein and peptide separations as they can accommodate the larger size of these molecules. The use of an ion-pairing agent, such as trifluoroacetic acid (TFA), in the mobile phase is common. TFA helps to sharpen peaks and improve the resolution of the separation by forming ion pairs with charged residues on the peptides.

Below is a representative data table illustrating the expected separation of a hypothetical cysteine-containing peptide and its this compound adduct by RP-HPLC.

CompoundDescriptionExpected Retention Time (min)Relative Hydrophobicity
Unmodified Peptide (e.g., ACysD-peptide)A hypothetical cysteine-containing peptide.15.2Low
This compound-Peptide AdductThe same peptide after alkylation of the cysteine residue with this compound.18.5High
This compoundUnreacted reagent.5.8Very Low

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives (if applicable)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used for the separation and identification of volatile and thermally stable compounds. The sample is vaporized and injected into a gaseous mobile phase (carrier gas), which carries it through a capillary column containing a stationary phase. Separation is achieved based on the differential partitioning of the analytes between the mobile and stationary phases. The separated components then enter a mass spectrometer for detection and identification.

The direct analysis of this compound and its adducts with biomolecules by GC-MS is generally not feasible. This is due to several inherent properties of these compounds:

Low Volatility: this compound itself is a solid at room temperature and has a relatively high boiling point, making it difficult to vaporize without decomposition. Its adducts with peptides or proteins are large, non-volatile biomolecules.

Thermal Instability: Iodoacetamides can be thermally labile and may decompose at the high temperatures typically used in the GC injector and column.

For GC-MS to be a viable technique, the analyte of interest must either be naturally volatile or be chemically modified (derivatized) to produce a volatile and thermally stable product. While derivatization methods are common in GC-MS, developing a suitable derivatization strategy for this compound adducts that would render them amenable to GC-MS analysis would be a complex and non-standard procedure.

An alternative, though destructive, technique is Pyrolysis-GC-MS . In this method, the sample is heated to a very high temperature in an inert atmosphere, causing it to break down into smaller, more volatile fragments (pyrolyzates). These fragments are then separated by GC and identified by MS. While Pyrolysis-GC-MS can provide structural information about the original material, it is more commonly used for the characterization of polymers and other complex, non-volatile materials. It would not be the method of choice for the routine analysis and purity assessment of specific this compound adducts.

Detailed Research Findings:

A review of the scientific literature indicates that GC-MS is not a standard or commonly reported method for the characterization of this compound or its adducts. The focus of analytical methodologies for these compounds is overwhelmingly on liquid chromatography-mass spectrometry (LC-MS), which is better suited to the analysis of non-volatile and thermally sensitive molecules.

Given these limitations, a data table for GC-MS analysis of this compound adducts is not applicable under standard analytical conditions. The information below summarizes the applicability of the technique.

CompoundAmenability to GC-MSReasoning
This compoundNot directly applicableLow volatility and potential thermal instability.
This compound-Peptide AdductsNot applicableNon-volatile and thermally unstable.

Computational and Theoretical Investigations of N Allyl Iodoacetamide

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Møller-Plesset perturbation (MP2) theory and density functional theory (DFT), are instrumental in studying the structure and reactivity of molecules. nih.gov These methods can elucidate the distribution of electrons and predict the most likely sites for chemical reactions. mdpi.com By computing properties like molecular orbital energies and electrostatic potentials, a detailed picture of a molecule's inherent reactivity can be constructed. mdpi.comrsc.org

Density Functional Theory (DFT) is a widely used computational method to study the electronic structure and reactivity of chemical systems. mdpi.commdpi.com DFT studies can map out the potential energy surface of a reaction, identifying the most favorable pathway from reactants to products. For N-allyl iodoacetamide (B48618), DFT calculations would focus on its reaction with nucleophiles, which is central to its chemical function.

The primary reaction pathway for iodoacetamides is the nucleophilic substitution (SN2) reaction, typically with the thiol group of a cysteine residue. pearson.com DFT can model this process by calculating the energies of the reactants, the transition state, and the products. rsc.org The calculations reveal key electronic properties that govern reactivity:

Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The energy of the LUMO and the HOMO-LUMO gap are indicators of electrophilicity and chemical reactivity. A lower LUMO energy suggests a greater susceptibility to nucleophilic attack.

Molecular Electrostatic Potential (MESP): MESP maps illustrate the charge distribution on the molecule's surface, visually identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. mdpi.com For N-allyl iodoacetamide, the MESP would show a significant positive potential on the carbon atom bonded to the iodine, marking it as the primary site for electrophilic attack.

Reactivity Descriptors: DFT allows for the calculation of various reactivity indices, such as chemical potential (µ), hardness (η), and the global electrophilicity index (ω), which quantify the molecule's reactive tendencies. mdpi.commdpi.com

While specific DFT studies on this compound are not prominent in the literature, the principles are well-established from research on related electrophiles and allyl-containing compounds. mdpi.comacs.org The presence of the allyl group, compared to a simple N-alkyl iodoacetamide, would subtly influence the electronic structure and thus the reaction kinetics, a difference that DFT calculations could precisely quantify.

Table 1: Conceptual DFT-Derived Reactivity Descriptors for this compound This table is illustrative, showing the types of parameters obtained from a DFT analysis and their general interpretation for a reactive electrophile.

DescriptorDefinitionPredicted Significance for this compound
HOMO Energy (EHOMO)Energy of the Highest Occupied Molecular Orbital; related to the capacity to donate electrons.Indicates the energy of the most available electrons in the molecule.
LUMO Energy (ELUMO)Energy of the Lowest Unoccupied Molecular Orbital; related to the capacity to accept electrons.A low ELUMO would indicate high electrophilicity at the α-carbon, making it susceptible to nucleophilic attack. nih.gov
HOMO-LUMO Gap (ΔE)Energy difference between HOMO and LUMO (ΔE = ELUMO - EHOMO).A smaller energy gap generally correlates with higher chemical reactivity. mdpi.com
Global Electrophilicity (ω)A measure of the energy stabilization when the system acquires additional electronic charge from the environment.A high ω value would classify this compound as a strong electrophile. mdpi.com
Fukui Function (f(r))Indicates the change in electron density at a point 'r' when the total number of electrons is changed; predicts local reactivity.Would identify the α-carbon (bonded to iodine) as the most susceptible site for nucleophilic attack. mdpi.com

A key strength of quantum chemical calculations is the ability to predict the most probable sites of reaction and to characterize the high-energy transition states that control reaction rates. rsc.orgacs.org For this compound, the molecule presents several potential sites for reaction, but its reactivity is dominated by the carbon-iodine bond.

The thiol group of a cysteine residue is a potent nucleophile that attacks the electrophilic carbon atom of the iodoacetamide moiety. pearson.com This displaces the iodine atom, which is an excellent leaving group, resulting in the formation of a stable thioether bond in an SN2 reaction. pearson.com DFT calculations can precisely model the geometry and energy of the transition state for this reaction. This computational analysis provides the activation energy barrier (ΔG‡), which is directly related to the reaction rate. acs.org Studies on similar SNAr reactions have shown that the initial nucleophilic addition is typically the rate-limiting step. acs.org By comparing the calculated activation energies for attack at different sites on the molecule, DFT can confirm that alkylation at the α-carbon is overwhelmingly favored over any potential reactions involving the allyl group's double bond under typical biological conditions.

Molecular Dynamics Simulations of this compound Interactions with Biomolecules

While quantum mechanics is ideal for studying the details of a chemical reaction, molecular dynamics (MD) simulations are better suited for exploring the physical movements and interactions of molecules over time, especially within complex biological environments like a protein in water. cresset-group.com MD simulations apply classical mechanics to model the movements of atoms in a system, providing a "movie" of molecular behavior. cresset-group.comlambris.com

MD simulations are a powerful tool for understanding how a small molecule like this compound finds and reacts with its target in a protein. rsc.org These simulations can model the entire process, from the initial, non-covalent binding of the molecule in a protein's pocket to the final formation of a covalent bond with a specific residue, typically cysteine. researchgate.net

The process involves placing the this compound molecule and the target protein in a simulated box of water molecules and ions to mimic physiological conditions. mdpi.com The simulation then calculates the forces between all atoms and tracks their movements over nanoseconds or microseconds. This can reveal:

Binding Pockets: The simulation shows which cavities or surfaces on the protein the molecule prefers to bind to.

Key Interactions: It identifies the specific non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) that stabilize the molecule in the protein's active site before the reaction occurs.

Conformational Changes: Both the ligand and the protein can change their shape upon binding. MD simulations can capture these induced-fit mechanisms. nih.gov

Covalent Docking: Specialized MD techniques can model the formation of the covalent bond itself, providing a dynamic picture of the reaction within the constrained environment of the protein's active site.

Iodoacetamide and its analogs are known to target cysteine residues in a variety of proteins. MD simulations can help explain the specificity of these reactions. For instance, simulations have been used to understand how electrophiles bind to key cysteine residues in proteins like TRPA1 and spectrin. researchgate.netnih.gov A simulation of this compound with a target protein would likely show the acetamide (B32628) group forming hydrogen bonds with the protein backbone or side chains, positioning the electrophilic carbon near the target cysteine's nucleophilic sulfur atom.

Table 2: Examples of Proteins and Cysteine Residues Targeted by Iodoacetamide This table lists proteins known from experimental studies to be alkylated by iodoacetamide, representing potential targets for which MD simulations of this compound could provide mechanistic insights.

Protein TargetTarget Cysteine Residue(s)Context of InteractionReference
SpectrinShielded cysteinesLabeling of cysteines exposed by force-induced unfolding in cytoskeletal proteins. nih.gov
TrmFO (tRNA (m5U54) methyltransferase)Cys-226Iodoacetamide impairs covalent complex formation, indicating a cysteine acts as the catalytic nucleophile. researchgate.net
TRPA1 (Transient Receptor Potential cation channel)Cys-621, Cys-641, Cys-665These cysteines are critical for covalent modification by electrophiles. researchgate.net
General Protein LabelingAccessible surface cysteinesUsed to cap free thiol groups on proteins and peptides after native chemical ligation. rsc.org

The three-dimensional shape, or conformation, of a molecule is critical to its reactivity and ability to bind to a target. This compound is a flexible molecule due to several rotatable single bonds. Conformational analysis aims to identify the most stable (lowest energy) shapes the molecule adopts in solution. iupac.org

MD simulations are an excellent method for exploring the conformational space of a molecule. lambris.com By simulating this compound in a solvent like water, one can observe the full range of its motion. The simulation trajectory can be analyzed to determine the relative populations of different conformers and the energy barriers to rotating around key bonds, such as the C-N bond of the amide and the C-C bonds of the allyl group. This information is valuable for understanding how the molecule's shape might adapt to fit into a protein's binding site. While earlier studies relied on NMR and solvation theory for such analyses, MD provides a more dynamic and detailed picture. researchgate.net

In Silico Modeling of this compound Derivatives for Predictive Reactivity

In silico modeling is a cornerstone of modern drug discovery and chemical probe development. It involves using computational methods to design and evaluate new molecules before they are synthesized in the lab. For a reactive fragment like this compound, this approach can be used to create derivatives with fine-tuned properties. mdpi.comcore.ac.uk

The goal is to predict how changes to the molecular structure will affect its reactivity and binding affinity. Using this compound as a starting scaffold, a computational chemist could systematically introduce various modifications, such as:

Adding substituents to the allyl group to alter its steric or electronic properties.

Replacing the allyl group with other functionalities.

Modifying the amide portion of the molecule.

For each designed derivative, computational tools can predict its properties. Quantum chemical calculations (like DFT) can predict changes in electrophilicity, while molecular docking and MD simulations can predict how well the new derivative might bind to a specific protein target. acs.orgmdpi.com For example, studies on quinazolinone derivatives have shown that changing a substituent from an allyl to a benzyl (B1604629) group can impact lipophilicity and binding affinity for a target receptor. mdpi.com This predictive power allows for the rapid screening of large virtual libraries of compounds, prioritizing the most promising candidates for synthesis and experimental testing. This saves significant time and resources compared to a purely experimental approach.

Synthetic Exploration of N Allyl Iodoacetamide Derivatives and Structure Reactivity Relationships

Systematic Modification of the Allyl Moiety and its Impact on Reactivity

The allyl group of N-allyl iodoacetamide (B48618) presents a key site for structural modification. Alterations to this moiety can influence the compound's steric and electronic properties, thereby affecting its reactivity towards nucleophiles such as the thiol group of cysteine residues.

Alkyl Substitutions on the Allyl Group

Introducing alkyl substituents onto the allyl framework of N-allyl iodoacetamide can significantly modulate its reactivity, primarily through steric hindrance. As the size and branching of the alkyl group increase, the accessibility of the electrophilic carbon in the iodoacetamide core can be impeded. This steric bulk can hinder the approach of a nucleophile, such as a cysteine thiol, slowing the rate of the SN2 alkylation reaction.

For instance, the synthesis of derivatives with methyl or ethyl groups on the α or β carbons of the allyl chain would be expected to decrease the alkylation rate compared to the unsubstituted parent compound. This effect is anticipated to be more pronounced with larger substituents like tert-butyl groups.

Table 1: Predicted Impact of Allyl Group Alkylation on Reactivity

Derivative Substitution Pattern Expected Relative Reactivity Primary Influencing Factor
This compoundUnsubstitutedHighMinimal steric hindrance
N-(2-methylallyl) iodoacetamideMethyl group at C2ModerateIncreased steric bulk near the double bond
N-(3-methylallyl) iodoacetamideMethyl group at C3Slightly ReducedMinor steric hindrance
N-(3,3-dimethylallyl) iodoacetamideTwo methyl groups at C3ReducedSignificant steric hindrance

These structure-reactivity relationships are fundamental in designing covalent probes where a specific reaction rate is desired to achieve optimal target engagement while minimizing off-target reactions.

Heteroatom Incorporation within the Allyl Framework

Replacing a carbon atom within the allyl group with a heteroatom, such as oxygen or nitrogen, creates analogues with altered electronic properties, solubility, and hydrogen bonding capabilities. For example, synthesizing an ether- or amine-linked analogue (e.g., N-(2-oxa-4-pentenyl) iodoacetamide or N-(2-aza-4-pentenyl) iodoacetamide) introduces polarity into the otherwise hydrophobic allyl chain.

The incorporation of an oxygen atom could influence the conformational flexibility of the side chain and potentially engage in hydrogen bonding interactions within a protein's binding site. An amine functionality introduces a basic center, which could be protonated at physiological pH, leading to significant changes in solubility and electrostatic interactions. These modifications can indirectly affect reactivity by altering the compound's effective concentration near the target cysteine or by influencing the orientation of the iodoacetamide warhead within the binding pocket.

Chemical Modifications of the Iodoacetamide Core and their Effects on Alkylation Efficiency

The iodoacetamide core is the "warhead" of the molecule, directly participating in the alkylation reaction. Modifications to this part of the structure have a profound and direct impact on the compound's intrinsic electrophilicity and its efficiency as an alkylating agent.

Variations in Halogen Identity (e.g., Bromo-, Chloroacetamides)

The identity of the halogen atom is a critical determinant of reactivity in haloacetamides. The efficiency of the alkylation reaction depends on the leaving group ability of the halide ion, which follows the order I⁻ > Br⁻ > Cl⁻. This trend is directly related to the strength of the carbon-halogen bond (C-Cl > C-Br > C-I).

Consequently, this compound is a significantly more reactive alkylating agent than its bromo- and chloro-analogs. nih.govnih.gov While N-allyl chloroacetamide offers greater stability and potentially fewer off-target reactions due to its lower reactivity, it often requires longer reaction times or harsher conditions to achieve the same level of cysteine modification. researchgate.netnih.gov The choice of halogen allows for tuning the reactivity to match the experimental requirements, balancing alkylation speed with specificity. researchgate.netnih.gov For instance, iodoacetamide's high reactivity can sometimes lead to undesired side reactions, such as the modification of methionine residues. nih.gov In such cases, the less reactive chloroacetamide might be a superior choice despite its slower reaction kinetics. nih.govresearchgate.net

Table 2: Comparison of N-Allyl Haloacetamide Reactivity

Compound Halogen Leaving Group Ability Relative Alkylation Rate
This compoundIodineExcellentHighest
N-allyl bromoacetamideBromineGoodIntermediate
N-allyl chloroacetamideChlorineFairLowest

Substitutions on the Acetamide (B32628) Nitrogen and Carbonyl Groups

Modifying the acetamide portion of the this compound core offers another avenue for tuning its chemical properties. The synthesis of new alkylating reagents by substituting the amide proton with various groups has been explored. For example, the synthesis of N-tert-butyl-2-iodoacetamide and 2-iodo-N-phenylacetamide introduces bulky hydrophobic groups onto the nitrogen atom. nih.gov

These substitutions can influence the molecule's conformation, solubility, and interactions with a target protein. While these specific examples were not N-allyl derivatives, the principles apply directly. Adding a bulky group like a tert-butyl or phenyl ring to the nitrogen of this compound could sterically shield the amide bond from enzymatic cleavage and alter its binding orientation. nih.gov Such modifications can also impact the electronic nature of the acetamide, although the effect on the reactivity of the adjacent carbon-iodine bond is generally less pronounced than changing the halogen itself.

Modifications to the carbonyl group are less common but could involve strategies like thioamide formation (replacing the carbonyl oxygen with sulfur). This would substantially alter the electronic distribution and hydrogen-bonding characteristics of the entire acetamide core, thereby influencing its reactivity and binding properties.

Quantitative Structure-Reactivity Relationship (QSRR) Studies for this compound Analogues

Quantitative Structure-Reactivity Relationship (QSRR) models are mathematical models that aim to predict the chemical reactivity of compounds based on their molecular structure. wikipedia.org For a series of this compound analogues, QSRR studies can provide valuable insights into the factors governing their alkylation efficiency.

These studies typically involve synthesizing a library of analogues with systematic variations and experimentally measuring their reaction rates with a model nucleophile like cysteine or glutathione. sigmaaldrich.com The structural variations are then quantified using molecular descriptors, which can be electronic (e.g., partial atomic charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). chemrxiv.org

By applying statistical methods like multiple linear regression or machine learning algorithms, a mathematical relationship between these descriptors and the observed reactivity is established. wikipedia.orgchemrxiv.org For iodoacetamide derivatives, a QSRR model might reveal that reactivity is strongly correlated with the LUMO (Lowest Unoccupied Molecular Orbital) energy of the molecule and the steric hindrance around the α-carbon. Such models can predict the reactivity of novel, unsynthesized analogues, thereby accelerating the discovery of compounds with a desired reactivity profile for specific biological applications. fda.govnih.gov

Future Perspectives and Emerging Research Avenues for N Allyl Iodoacetamide Chemistry

Integration with Advanced Synthetic Methodologies (e.g., Flow Chemistry, Photochemistry)

The unique bifunctionality of N-allyl iodoacetamide (B48618) makes it an ideal candidate for integration with modern synthetic techniques that offer enhanced control and efficiency.

Flow Chemistry: Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than a batch-wise process, offers significant advantages such as precise control over reaction parameters, improved heat transfer, and enhanced safety, particularly when dealing with hazardous reagents. mdpi.com The principles of flow chemistry could be applied to reactions involving N-allyl iodoacetamide for both its synthesis and its subsequent application in bioconjugation. For instance, a continuous flow setup could allow for the rapid and controlled labeling of proteins or peptides. By optimizing residence time, temperature, and stoichiometry in a microreactor, the efficiency of the cysteine-specific alkylation by the iodoacetamide moiety can be maximized while minimizing potential side reactions. mt.com Furthermore, the allyl group can be subjected to subsequent modifications in a downstream flow reactor. Radical-mediated thiol-ene reactions involving allyl groups have been successfully demonstrated under continuous flow conditions, suggesting a viable strategy for the post-labeling functionalization of this compound-tagged biomolecules in a continuous, automated fashion. researchgate.net

Photochemistry: Photochemistry provides exceptional spatiotemporal control over chemical reactions. The iodoacetamide functional group is known to be photolabile, a factor that must be considered during its use. nih.gov More importantly, the allyl group is a prime substrate for photo-initiated thiol-ene "click" reactions. rsc.orgrsc.org This opens up the possibility of a two-stage modification strategy under photochemical control. First, a biomolecule can be labeled with this compound under standard conditions in the dark. Subsequently, a thiol-containing molecule of interest (e.g., a fluorophore, a drug molecule, or a cross-linker) can be covalently attached to the allyl group by irradiating the sample with UV light in the presence of a photoinitiator. chemrxiv.org This photochemical approach allows for precise patterning of surfaces or site-specific modifications within a complex biological environment, as the secondary reaction only occurs where light is applied. The photochemistry of tetrazole compounds, which also involves photoextrusion of nitrogen and rearrangements of allyl groups, provides further insight into the complex photochemical behavior that allyl-containing molecules can exhibit. mdpi.com

Development of Responsive and Tunable this compound Probes

The development of chemical probes that can report on their local environment or be tuned for specific applications is a major goal in chemical biology. This compound serves as a valuable scaffold for creating such advanced probes for detecting and analyzing cysteine residues.

A responsive probe is one that elicits a measurable signal, such as a change in fluorescence, upon reacting with its target. Probes have been designed that become highly fluorescent only after covalently binding to their protein target. acs.org Following this principle, this compound can be incorporated into a pro-fluorophore structure. The iodoacetamide group acts as the reactive "warhead" that targets cysteine residues. Upon covalent attachment, a conformational change or an electronic perturbation could activate a tethered fluorophore, leading to a "turn-on" fluorescence signal.

The "tunable" nature of this compound probes stems from the versatility of the allyl group. This handle allows for post-labeling modification via highly efficient reactions like thiol-ene chemistry. This two-step approach separates the targeting event (cysteine alkylation) from the signaling or effector function. For example, a proteome can be labeled with this compound, and then different functional reporters can be "clicked" onto the allyl group to suit the experimental need. This could involve attaching:

Fluorophores with different spectral properties for multiplexed imaging. scispace.com

Biotin (B1667282) tags for affinity purification and enrichment of labeled proteins. acs.org

Isotopically-coded tags for quantitative mass spectrometry-based proteomics. nih.gov

This modularity allows researchers to tune the probe's function after the initial labeling step, providing significant flexibility.

Probe Design StrategyDescriptionKey FeaturePotential Application
Turn-On Fluorescent Probe A pro-fluorophore is linked to the this compound scaffold. The reaction of the iodoacetamide with a cysteine thiol triggers a conformational or electronic change that activates fluorescence. acs.orgSignal generation upon bindingReal-time imaging of protein modification in living cells.
Two-Step Labeling Probe The iodoacetamide group first targets and labels cysteine residues. In a second step, the allyl group is modified via thiol-ene or other click chemistry to attach a reporter or effector molecule. rsc.orgModular and versatileAttaching various tags (fluorophores, biotin) for different downstream analyses like imaging or proteomics.
Quantitative Proteomics Probe Isotopically "light" and "heavy" versions of an this compound-based probe are synthesized. This allows for the relative quantification of cysteine reactivity between two different biological samples using mass spectrometry. nih.govRatiometric quantificationComparing cysteine reactivity profiles between healthy and diseased states (isoTOP-ABPP).

Potential in Material Science and Polymer Chemistry Applications (focus on chemical applications, not product development)

The dual reactivity of this compound also creates opportunities in material science and polymer chemistry, where the controlled functionalization of surfaces and macromolecules is crucial. The focus here is on the underlying chemical applications rather than the development of specific commercial products.

This compound can be used as a chemical tool to bridge biological systems with synthetic materials. For example, surfaces of materials (e.g., gold nanoparticles, polymer beads) that are functionalized with thiol groups can be covalently modified with this compound. This process introduces a field of reactive allyl groups onto the material's surface, which can then be used for further chemical transformations, such as grafting polymer chains or attaching other functional molecules via thiol-ene chemistry. rsc.org

In polymer chemistry, this compound presents several intriguing possibilities:

Post-Polymerization Modification: Polymers containing pendant thiol groups can be functionalized with this compound. This introduces allyl groups along the polymer backbone, which can then serve as sites for cross-linking or further modification.

Functional Monomer: While not a typical monomer, this compound could potentially be incorporated into polymerization schemes. More practically, related structures like N-allyl glycine (B1666218) have been used to create polypeptoids, which are peptidomimetic polymers. rsc.orgmdpi.com These poly(N-allyl glycine) polymers possess pendant allyl groups that are readily modified using thiol-ene photochemistry, demonstrating a powerful platform for creating functional biomaterials. rsc.org

Hydrogel Formation: The allyl groups introduced onto a polymer backbone using this compound can be used as cross-linking points. By adding a multifunctional thiol linker and a photoinitiator, it is possible to form hydrogels with tailored properties. This has been demonstrated with allyl-functional polycarbonates, which form gels upon reaction with multifunctional thiols. rsc.org

Application AreaChemical StrategyPotential Outcome
Surface Functionalization Reacting thiol-modified surfaces with this compound.Creates an allyl-functionalized surface ready for subsequent thiol-ene "click" reactions.
Polymer Modification Attaching this compound to thiol-containing polymers.Introduces versatile allyl handles along a polymer chain for grafting or cross-linking.
Hydrogel Formation Using the allyl groups on modified polymers as nodes for cross-linking with multifunctional thiols. rsc.orgFormation of covalently cross-linked polymer networks with tunable mechanical properties.
Bioconjugation to Materials Using this compound to link cysteine-containing proteins or peptides to allyl-reactive materials.Covalent immobilization of proteins on synthetic surfaces for biosensors or biocatalysis.

Challenges and Opportunities in Understanding Complex Biological Systems Through this compound Labeling

Applying any chemical probe in a complex biological environment, such as a living cell or a whole organism, is fraught with challenges, but it also offers immense opportunities for discovery.

Challenges:

Specificity and Side Reactions: Iodoacetamide is highly reactive towards deprotonated thiols (thiolates) but can also react with other nucleophilic residues at high concentrations or non-optimal pH, including lysine, histidine, and the N-terminus of proteins. nih.govmdpi.com This "overalkylation" can lead to artifacts and complicate data interpretation. nih.govacs.org Careful control of reaction conditions is essential to maintain specificity for cysteine thiols. nih.gov

Distinguishing Redox States: Cysteine thiols exist in various oxidation states (e.g., sulfenic acid, disulfide, S-glutathionylated), each with a distinct biological role. acs.org A standard iodoacetamide probe will only label the reduced thiol form, and workflows must be designed carefully to differentiate between these states, often involving sequential reduction and alkylation steps. d-nb.info

Probe Delivery and Stability: Ensuring the probe reaches its intended target within a cell without being degraded or sequestered is a significant hurdle. The stability of the iodoacetamide group and the resulting thioether bond must be considered within the cellular context.

Opportunities:

Proteome-Wide Reactivity Profiling: this compound can be used in chemoproteomic platforms like Isotope-Coded Affinity Tag (ICAT) or Activity-Based Protein Profiling (ABPP) to map reactive cysteine residues across the entire proteome. nih.gov This can reveal cysteines that are critical for protein function, are located in binding pockets, or are sensitive to changes in the cellular redox environment. acs.orgresearchgate.net

Quantitative Chemoproteomics: By using isotopically labeled versions of this compound-based probes, researchers can perform quantitative comparisons of cysteine reactivity between different cellular states (e.g., treated vs. untreated, diseased vs. healthy). nih.govd-nb.info This can provide deep insights into the molecular mechanisms of disease and drug action.

Dual-Functionality for Advanced Workflows: The greatest opportunity offered by this compound lies in its dual functionality. The iodoacetamide group allows for covalent capture of cysteine-containing peptides, while the allyl group provides a bioorthogonal handle for a secondary reaction. This enables complex experimental designs, such as capturing labeled proteins onto a solid support via the allyl group for enrichment, followed by mass spectrometry analysis. This two-step process can improve the specificity and sensitivity of proteomic experiments, helping to overcome the challenge of detecting low-abundance proteins. chemrxiv.org

Covalent Ligand Discovery: Electrophilic fragments, including those with iodoacetamide moieties, are increasingly used to screen for and discover novel covalent inhibitors for enzymes, many of which were previously considered "undruggable." acs.org The this compound scaffold could be used to develop fragments for such screens, with the allyl group offering a route for elaborating initial hits into more potent and selective drug candidates.

Q & A

Q. How can researchers address batch-to-batch variability in this compound reagents?

  • Methodology :
  • Characterize reagent purity via NMR or HPLC before use.
  • Pre-test each batch in a pilot experiment (e.g., alkylating BSA) and compare MS spectra to historical data.
  • Standardize storage conditions (e.g., desiccated, -20°C) to prevent degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.